molecular formula C24H27N3O4 B11299625 2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11299625
M. Wt: 421.5 g/mol
InChI Key: YOWDFAAYCXBRIQ-UHFFFAOYSA-N
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Description

2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the oxadiazole ring, along with the phenyl and piperidinyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For example, 4-ethoxybenzohydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the oxadiazole derivative with a phenol derivative in the presence of a base.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the phenoxy-oxadiazole derivative with 4-methylpiperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), solvents (e.g., ethanol, dichloromethane).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique chemical structure.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone
    • 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone
    • 2-{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone
  • Uniqueness

    • The presence of the ethoxy group in the phenyl ring contributes to its unique chemical properties and biological activities.
    • The combination of the oxadiazole ring with the phenoxy and piperidinyl groups provides a distinct chemical structure that may result in different reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H27N3O4/c1-3-29-19-10-8-18(9-11-19)24-25-23(26-31-24)20-6-4-5-7-21(20)30-16-22(28)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3

InChI Key

YOWDFAAYCXBRIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)N4CCC(CC4)C

Origin of Product

United States

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